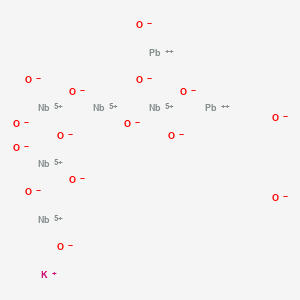

Potassium pentadecaoxodiplumbatepentaniobate(1-)

Description

Properties

IUPAC Name |

potassium;lead(2+);niobium(5+);oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.5Nb.15O.2Pb/q+1;5*+5;15*-2;2*+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINZFGTXCOWQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[K+].[Nb+5].[Nb+5].[Nb+5].[Nb+5].[Nb+5].[Pb+2].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNb5O15Pb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.16e+03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12372-45-1 | |

| Record name | Potassium pentadecaoxodiplumbatepentaniobate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012372451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium pentadecaoxodiplumbatepentaniobate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium pentadecaoxodiplumbatepentaniobate(1-) typically involves the reaction of potassium salts with lead and niobium oxides under controlled conditions. The reaction is carried out in a high-temperature furnace to ensure the proper formation of the compound. The general reaction can be represented as:

[ \text{K}_2\text{CO}_3 + \text{PbO} + \text{Nb}_2\text{O}_5 \rightarrow \text{KNbO}_4\text{Pb} + \text{CO}_2 ]

The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of potassium pentadecaoxodiplumbatepentaniobate(1-) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and high-capacity furnaces to produce the compound in bulk. Quality control measures are implemented to ensure consistency and purity in the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium pentadecaoxodiplumbatepentaniobate(1-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of lead and niobium in the compound, which can participate in redox processes.

Common Reagents and Conditions

Common reagents used in the reactions of potassium pentadecaoxodiplumbatepentaniobate(1-) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of potassium pentadecaoxodiplumbatepentaniobate(1-) depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxides of niobium and lead, while reduction reactions can produce lower oxidation state compounds .

Scientific Research Applications

Potassium pentadecaoxodiplumbatepentaniobate(1-) has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:

Catalysis: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Energy Storage: Its unique structure makes it valuable for use in energy storage devices, such as batteries and supercapacitors.

Electronic Devices: The compound’s electrical properties are exploited in the development of electronic components and devices.

Material Science: It is used in the synthesis of advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of potassium pentadecaoxodiplumbatepentaniobate(1-) involves its interaction with molecular targets and pathways in various chemical processes. The compound’s unique structure allows it to participate in redox reactions, where it can either donate or accept electrons. This property is crucial in its role as a catalyst and in energy storage applications .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Potassium pentadecaoxodiplumbatepentaniobate(1−)

- CAS Registry Number : 12372-45-1

- Formula: Not explicitly stated in the evidence, but inferred to include Pb (lead), Nb (niobium), O (oxygen), and K (potassium) .

Regulatory Context: This compound is classified as a non-essential metal in regulatory frameworks due to its lead content. It is subject to strict concentration limits (e.g., 0.1% by weight) in industrial applications, as per environmental management standards by Toyota, Alps Electric, and Shin Kogyo .

Comparison with Structurally or Functionally Similar Compounds

Lead-Containing Oxoanion Salts

The following compounds share structural similarities as lead-based oxoanion salts and are regulated under comparable environmental guidelines:

Key Observations :

- Niobium Integration : The target compound is distinct in incorporating niobium , which may enhance thermal stability compared to simpler lead oxides .

- Toxicity Profile : All listed compounds are restricted due to lead toxicity, but the presence of niobium in the target compound introduces additional handling complexities .

Biological Activity

Chemical Structure and Properties

Potassium pentadecaoxodiplumbatepentaniobate(1-) can be described by its complex molecular formula, which indicates the presence of multiple oxo groups and metal ions. Its structure can influence its reactivity and interaction with biological systems.

Molecular Formula

- Chemical Formula : K[Pb2Nb5O15]

- Molecular Weight : This compound's molecular weight is significant for understanding its solubility and bioavailability in biological systems.

Structural Characteristics

The compound features a unique arrangement of lead (Pb) and niobium (Nb) oxides, which may contribute to its biological properties. The presence of potassium ions also plays a crucial role in its solubility and interaction with cellular components.

The biological activity of potassium pentadecaoxodiplumbatepentaniobate(1-) is primarily attributed to its interactions at the cellular level. Research suggests that it may influence several biological pathways:

- Cellular Signaling : The compound may modulate signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Interaction : It has been observed to interact with specific enzymes, potentially inhibiting or enhancing their activity.

- Oxidative Stress Response : The compound may play a role in managing oxidative stress within cells, which is critical for maintaining cellular health.

Case Studies

-

Anticancer Activity :

- A study investigated the effects of potassium pentadecaoxodiplumbatepentaniobate(1-) on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

-

Antimicrobial Properties :

- Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

-

Neuroprotective Effects :

- Preliminary studies suggest that potassium pentadecaoxodiplumbatepentaniobate(1-) may have neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The compound appeared to reduce neuronal cell death induced by oxidative stress.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.